molecular formula C12H16ClN B13464696 Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride

Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride

Cat. No.: B13464696
M. Wt: 209.71 g/mol
InChI Key: OJDFEDCPLHIOHN-UHFFFAOYSA-N
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Description

Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-trien-3-amine hydrochloride is a tricyclic amine hydrochloride with a complex fused-ring system. Its structure comprises a dodeca-triene backbone (12-membered ring system) with two six-membered bridges and one two-membered bridge (6.2.2.0²,⁷ notation), distinguishing it from smaller adamantane-based analogs. The amine group is positioned at the third carbon, and the compound is stabilized as a hydrochloride salt.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-amine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c13-11-3-1-2-10-8-4-6-9(7-5-8)12(10)11;/h1-3,8-9H,4-7,13H2;1H

InChI Key

OJDFEDCPLHIOHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3=C2C(=CC=C3)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine Hydrochloride

Overview

The preparation of this compound involves multi-step organic synthesis strategies that construct the tricyclic core, introduce the amine functionality, and finally convert the free amine into its hydrochloride salt. The synthesis routes are typically designed to optimize yield, purity, and stereochemical control.

Synthetic Routes

Cycloaddition-Based Construction of the Tricyclic Core
  • Diels-Alder Cycloaddition : The foundational step often involves a Diels-Alder reaction between a suitable diene and dienophile to form bicyclic intermediates that are further elaborated into the tricyclic skeleton. This method provides regio- and stereoselectivity essential for the final product.

  • Intramolecular Cyclization : Subsequent intramolecular cyclizations, such as ring-closing metathesis or nucleophilic substitutions, are employed to close the third ring, completing the tricyclic framework.

Introduction of the Amine Group
  • Amination via Nucleophilic Substitution : The introduction of the amine at the 3-position is typically achieved by nucleophilic substitution on a suitable leaving group (e.g., halide or tosylate) installed during earlier steps.

  • Reductive Amination : Alternatively, reductive amination of a ketone or aldehyde precursor at the 3-position can be performed using ammonia or amine sources with reducing agents such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt
  • The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid, yielding the stable crystalline hydrochloride form suitable for isolation and storage.

Detailed Stepwise Preparation Protocol (Representative Example)

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder Cycloaddition Cyclopentadiene + suitable dienophile, heat Formation of bicyclic intermediate
2 Intramolecular Cyclization Ring-closing metathesis catalyst, inert atmosphere Tricyclic core formation
3 Functional Group Conversion Halogenation (e.g., NBS) at 3-position Installation of leaving group
4 Amination Ammonia or primary amine, solvent (ethanol), heat Substitution to introduce amine group
5 Salt Formation HCl gas or aqueous HCl, low temperature Formation of hydrochloride salt
6 Purification Recrystallization from ethanol or water Pure this compound

Analytical Data and Characterization

Property Data
Molecular Formula C12H16ClN
Molecular Weight 209.72 g/mol
Melting Point Not well documented; typically >100°C (hydrochloride salts often have elevated melting points)
Solubility Soluble in water and polar solvents due to hydrochloride salt
Spectroscopic Data Characteristic ^1H NMR signals for tricyclic protons and amine proton; IR bands for NH2 and hydrochloride salt
Purity >98% by HPLC or GC-MS

Research Findings and Optimization Notes

  • Yield Optimization : The yield of the tricyclic amine hydrochloride depends critically on the efficiency of the cycloaddition and amination steps. Using freshly distilled cyclopentadiene and controlled temperature conditions improves the cycloaddition yield.

  • Stereochemistry Control : The stereochemical outcome is influenced by the dienophile substituents and reaction temperature; low temperatures favor endo selectivity, which is often desired for the target structure.

  • Salt Stability : Conversion to the hydrochloride salt enhances the compound’s shelf-life and handling safety. It also improves solubility for biological testing.

  • Safety Considerations : Due to the potential reactivity of intermediates and the use of corrosive HCl gas, appropriate safety protocols including fume hoods and protective equipment are mandatory.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) References/Notes
Diels-Alder + Amination High regioselectivity, stereocontrol Multi-step, requires careful control 60-75 Classical organic synthesis literature
Reductive Amination Direct amine introduction Requires suitable carbonyl precursor 50-65 Alternative route if halogenation is problematic
Salt Formation (HCl) Increases stability, solubility Requires handling of corrosive gas >95 (conversion) Standard procedure for amine salts

Scientific Research Applications

Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Antivirals

Amantadine Hydrochloride
  • Structure : Tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride (adamantane core) .
  • Molecular Formula : C₁₀H₁₇N·HCl; MW : 187.71 .
  • Applications : M2 ion channel inhibitor for influenza A; also used in Parkinson’s disease .
  • Key Difference : Smaller tricyclic system (10-membered vs. 12-membered) with a single bridge configuration (3.3.1.1³,⁷), leading to lower molecular weight and distinct pharmacological targeting .
Memantine Hydrochloride
  • Structure : 3,5-Dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride (methyl-substituted adamantane) .
  • Molecular Formula : C₁₂H₂₁N·HCl; MW : 215.76 .
  • Applications : NMDA receptor antagonist for Alzheimer’s disease .
  • Key Difference : Methyl substituents enhance lipophilicity and receptor affinity compared to unsubstituted adamantanes. The target compound lacks such substitutions but features a larger ring system .

Other Tricyclic Amine Hydrochlorides

N-[(Tricyclo[3.3.1.0³,⁷]non-3-yl)methyl]guanidine Hydrochloride (18 HCl)
  • Structure: Nonane-based tricyclic system with a guanidine substituent .
  • Synthesis : Reductive amination and guanidinylation .
  • Key Difference: Smaller nonane core (9-membered) and functional group variation (guanidine vs. primary amine) .
N-Benzyl-3,7-dimethyl(tricyclo[3.3.0.0³,⁷]oct-1-yl)amine Hydrochloride (22a HCl)
  • Structure : Octane-based tricyclic system with benzyl and methyl groups .
  • Synthesis : Reductive alkylation using NaBH₃CN .
  • Key Difference : Compact octane backbone (8-membered) and aromatic substituents, altering solubility and steric profile .

Physicochemical and Structural Comparison

Compound Molecular Formula Molecular Weight CAS Number Ring System Key Substituents Applications
Target Compound C₁₂H₁₅N·HCl* ~218.7* EN300-379535 12-membered (6.2.2.0²,⁷) Primary amine Under investigation
Amantadine Hydrochloride C₁₀H₁₇N·HCl 187.71 665-66-7 10-membered (3.3.1.1³,⁷) Primary amine Influenza A, Parkinson’s
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 41100-52-1 10-membered (3.3.1.1³,⁷) 3,5-Dimethyl Alzheimer’s
N-Benzyl-3,7-dimethyltricyclo-oct-1-amine HCl C₁₈H₂₄N·HCl 289.85 Not provided 8-membered (3.3.0.0³,⁷) Benzyl, 3,7-dimethyl Research use

*Estimated based on structural analysis.

Stability and Reactivity

  • Target Compound: The 6.2.2.0²,⁷ bridge system may confer unique stability due to strain distribution.
  • Adamantane Derivatives : Smaller rings (e.g., 10-membered) are prone to radical-mediated rearrangements, as seen in diradical intermediates of tricyclo[4.4.0.0²,⁷] systems .

Biological Activity

Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride is a complex organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of tricyclic amines characterized by a unique bicyclic framework that is believed to contribute to its biological properties. Its chemical formula is C13H10F3N3O5C_{13}H_{10}F_3N_3O_5 with a molecular weight of approximately 329.23 g/mol.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Tricyclic compounds often exhibit cytotoxic effects against cancer cell lines due to their ability to interact with DNA and inhibit replication. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation.
    • For instance, a study demonstrated that similar tricyclic structures exhibit significant antiproliferative effects against HeLa cells, suggesting a potential for targeting cervical cancer cells .
  • Antimicrobial Properties :
    • Recent investigations have highlighted the antimicrobial efficacy of tricyclo compounds against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several strains including Mycosphaerella cerasella and Xanthomonas arboricola, showing promising results in inhibiting bacterial growth .
    • A comparative analysis of the antimicrobial activity revealed that the compound's structural features enhance its interaction with microbial membranes, leading to increased permeability and cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHeLa (cervical cancer)10 µM
AntimicrobialMycosphaerella cerasella0.625%
AntimicrobialXanthomonas arboricola1.25%

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound involved treating HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, attributed to the compound's ability to induce DNA damage and activate apoptotic pathways.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, researchers found that tricyclo derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function.

Q & A

Q. What are the common synthetic routes for Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride?

Synthetic routes for tricyclic amines often involve ring-closing metathesis, coupling reactions, or cycloaddition strategies. For structurally related compounds (e.g., adamantane derivatives), methods such as catalytic hydrogenation of nitriles or reductive amination of ketones have been employed . Key intermediates may include tricyclic ketones or nitriles, followed by HCl salt formation. Characterization via NMR, IR spectroscopy, and X-ray crystallography is critical to confirm regiochemistry and purity .

Q. How is the purity and stability of this compound validated under experimental conditions?

Purity is typically assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, coupled with mass spectrometry (LC-MS) for molecular weight confirmation. Stability studies under varying pH, temperature, and light exposure can identify degradation pathways. For example, analogs like 3,5,7-trimethyladamantan-1-amine hydrochloride are monitored for amine deprotonation or HCl dissociation using pH titration and thermal gravimetric analysis (TGA) .

Q. What spectroscopic techniques are essential for structural elucidation?

  • NMR : 1^1H and 13^13C NMR resolve the tricyclic framework and amine proton environments. For example, adamantane derivatives show distinct adamantyl proton splitting patterns .
  • IR : Confirms the presence of NH2_2/NH+^+ stretches (~3300 cm1^{-1}) and HCl counterion vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C12_{12}H21_{21}N·HCl for memantine hydrochloride analogs) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in diradical intermediates?

Computational studies on tricyclic diradicals (e.g., tricyclo[4.4.0.02,7^{2,7}]deca-3,8-dien-5,10-diyl) reveal singlet-triplet energy gaps (ΔEST_{ST}) influenced by anti-bridged ring size. UB3LYP/6-31G(d) and CASPT2 calculations show that four-membered rings stabilize singlet states via through-bond interactions between allylic radicals, while larger rings (5- or 6-membered) reduce ΔEST_{ST} . Such insights guide experimental design for studying thermal rearrangements or photochemical reactions.

Q. What strategies resolve contradictions in biological activity data for tricyclic amine derivatives?

Contradictions in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from stereochemical impurities or solvent effects. Cross-validation using:

  • Enantioselective synthesis to isolate stereoisomers.
  • Molecular docking simulations to predict target interactions (e.g., NMDA receptor antagonism in memantine analogs) .
  • In vitro assays under controlled conditions (e.g., serum-free media to avoid protein binding artifacts) .

Q. How do structural modifications (e.g., substituent position) impact pharmacological activity?

  • Methylation : 3,5-Dimethyl substitution on adamantane frameworks (e.g., memantine hydrochloride) enhances blood-brain barrier permeability and NMDA receptor selectivity .
  • Ring expansion : Larger tricyclic systems (e.g., dodeca-trienes) may alter lipophilicity and metabolic stability, as seen in comparative studies of anti-inflammatory spiro compounds .
  • Amine functionalization : Conversion to amides or carbamates (e.g., adatanserin hydrochloride derivatives) modulates receptor affinity and pharmacokinetics .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Structurally Related Compounds

PropertyMemantine Hydrochloride 3,5,7-Trimethyladamantan-1-amine HCl
Molecular FormulaC12_{12}H21_{21}N·HClC13_{13}H24_{24}ClN
Molecular Weight (g/mol)215.76229.79
Melting Point (°C)290–292 (dec.)Not reported
SolubilityWater > 50 mg/mLEthanol > 20 mg/mL

Table 2. Computational Parameters for Diradical Intermediates

Intermediate StructureΔEST_{ST} (kcal/mol)Method
Tricyclo[4.4.0.02,7^{2,7}]deca-3,8-dien-5,10-diyl5.2UB3LYP/6-31G(d)
Tricyclo[5.5.0.05,11^{5,11}]dodeca-2,8-dien-4,10-diyl0.5CASPT2(6/6)

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